
(Tetrahydropyran-4-yl)methyl bromide spectral
data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-(Bromomethyl)tetrahydropyran

Cat. No.: B1272162 Get Quote

An In-depth Technical Guide on the Spectral Data of (Tetrahydropyran-4-yl)methyl bromide

Compound: (Tetrahydropyran-4-yl)methyl bromide CAS Number: 125552-89-8[1][2] Molecular

Formula: C₆H₁₁BrO[1] Molecular Weight: 179.05 g/mol [1] Synonyms: 4-

(Bromomethyl)tetrahydro-2H-pyran, 4-(Bromomethyl)oxane[3][4]

This document provides a comprehensive overview of the spectral data for (Tetrahydropyran-4-

yl)methyl bromide, intended for researchers, scientists, and professionals in drug development.

The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data, alongside the experimental protocols for their acquisition.

Spectral Data Summary
The following sections present the available and predicted spectral data for (Tetrahydropyran-

4-yl)methyl bromide. Quantitative data is summarized in tables for clarity and ease of

comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of a molecule.

¹H NMR Spectrum (Experimental Data)
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The proton NMR spectrum provides information on the number of different types of protons and

their connectivity. The following data is based on the experimental spectrum for 4-
(Bromomethyl)tetrahydropyran[5].

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.95 t 2H -O-CH₂- (axial, C2/C6)

~3.40 d 2H -CH₂-Br

~3.35 td 2H
-O-CH₂- (equatorial,

C2/C6)

~1.90 m 1H -CH- (C4)

~1.65 m 2H
-CH₂- (equatorial,

C3/C5)

~1.30 qd 2H -CH₂- (axial, C3/C5)

¹³C NMR Spectrum (Predicted Data)

Due to the unavailability of a direct experimental ¹³C NMR spectrum, the following chemical

shifts are predicted based on the known spectrum of 4-methyltetrahydropyran and the

expected deshielding effects of the bromine atom.
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Chemical Shift (δ) ppm Carbon Assignment Rationale for Prediction

~67.5 C2, C6

Typical for carbons adjacent to

the ether oxygen in a

tetrahydropyran ring.

~38.0 -CH₂-Br

The bromine atom causes a

significant downfield shift for

the attached carbon.

~36.5 C4
The methine carbon at the

point of substitution.

~32.0 C3, C5
Carbons beta to the ether

oxygen.

Infrared (IR) Spectroscopy (Predicted Data)
Infrared spectroscopy is used to identify the functional groups present in a molecule. The

following table outlines the predicted characteristic absorption bands for (Tetrahydropyran-4-

yl)methyl bromide.

Wavenumber (cm⁻¹) Vibration Type Functional Group

2950 - 2850 C-H stretch Alkane (-CH₂, -CH)

1470 - 1440 C-H bend Alkane (-CH₂)

1150 - 1050 C-O-C stretch Ether

650 - 550 C-Br stretch Alkyl Bromide

Mass Spectrometry (MS) (Predicted Data)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. A key feature for (Tetrahydropyran-4-yl)methyl bromide is the presence of

bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results

in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.
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m/z Ratio Ion Description

178/180 [C₆H₁₁BrO]⁺

Molecular ion (M⁺) and M+2

peaks, showing the bromine

isotope pattern.

99 [C₆H₁₁O]⁺
Loss of the bromine radical

(•Br).

81 [C₅H₉O]⁺

Fragmentation of the ring, a

common pathway for cyclic

ethers[6].

79/81 [Br]⁺ Bromine cation.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for a liquid sample

such as (Tetrahydropyran-4-yl)methyl bromide.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 5-25 mg of (Tetrahydropyran-4-yl)methyl bromide into a clean, dry vial.

Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the

solvent is deuterated to avoid large solvent signals in the ¹H NMR spectrum[7].

Mix until the sample is fully dissolved, resulting in a homogeneous solution.

Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean 5

mm NMR tube to remove any particulate matter[1]. The final solution height should be

approximately 4-5 cm.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine.
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Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the appropriate nucleus (¹H or ¹³C)[8].

Data Acquisition:

For ¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. A sufficient

number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify

the spectrum to singlets for each unique carbon. Due to the low natural abundance of ¹³C,

a larger number of scans (e.g., 128 or more) and a longer acquisition time are typically

required[4].

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum correctly.

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at

7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Sample Preparation:

Ensure the ATR crystal (e.g., ZnSe or diamond) is clean. Record a background spectrum

of the clean, empty crystal.
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Place a single drop of liquid (Tetrahydropyran-4-yl)methyl bromide directly onto the center

of the ATR crystal, ensuring it completely covers the crystal surface.

Data Acquisition:

Lower the ATR press anvil to apply firm and consistent pressure to the sample, ensuring

good contact with the crystal[9].

Acquire the sample spectrum. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹. Co-add

multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Perform baseline correction if necessary.

Use the software's peak-picking tool to identify the wavenumbers of significant absorption

bands.

Mass Spectrometry Protocol (GC-MS with Electron
Ionization)

Sample Preparation:

Prepare a dilute solution of (Tetrahydropyran-4-yl)methyl bromide (e.g., ~1 mg/mL) in a

volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:

Gas Chromatograph (GC):

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC injection port.

The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary

column, which separates the components of the sample based on their boiling points

and interactions with the column's stationary phase.
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Mass Spectrometer (MS):

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.

Ionization: The molecules are bombarded with a high-energy electron beam (typically

70 eV), causing the removal of an electron to form a positively charged molecular ion

(radical cation)[10]. This high energy often causes the molecular ion to fragment.

Mass Analyzer: The positively charged ions (the molecular ion and its fragments) are

accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on

their mass-to-charge (m/z) ratio[3].

Detector: The separated ions are detected, and their abundance is recorded.

Data Processing:

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak (M⁺) and the characteristic M+2 peak to confirm the

molecular weight and the presence of bromine.

Analyze the fragmentation pattern to gain structural information.

Visualizations
The following diagrams illustrate the logical workflows and relationships in the spectroscopic

analysis of (Tetrahydropyran-4-yl)methyl bromide.
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Workflow for Spectroscopic Structure Elucidation
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Fig 1. General experimental workflow for spectral analysis.
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Correlation of Spectroscopic Techniques

Spectroscopic Methods
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Fig 2. Interrelation of data from different spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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